Clonixin(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

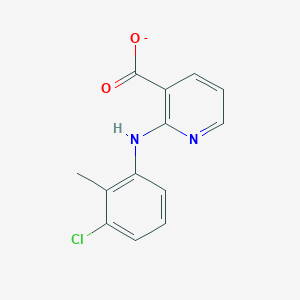

Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects

Clonixin is primarily recognized for its anti-inflammatory and analgesic properties. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. Research indicates that Clonixin can effectively reduce pain and inflammation in conditions such as arthritis and postoperative pain management .

2. Migraine Treatment

Clonixin has been studied for its efficacy in treating acute migraine attacks. A clinical trial demonstrated that intravenous lysine clonixinate was effective and well-tolerated in patients experiencing severe migraines, showing significant pain reduction compared to placebo treatments . This application highlights its potential as a rapid intervention for migraine relief.

3. Platelet Inhibition

Another notable application of Clonixin is its role in platelet inhibition. Studies suggest that it may have beneficial effects in preventing thromboembolic events due to its ability to inhibit platelet aggregation, which is critical in cardiovascular health .

Formulation Strategies

1. Microemulsions and Lysinate Formulations

Due to challenges related to the bioavailability of Clonixin, innovative formulation strategies such as microemulsions and lysinate forms have been developed. These formulations enhance the solubility and absorption of Clonixin, making it more effective for clinical use .

2. Lipid-Based Nanocarriers

Recent studies have explored the encapsulation of Clonixin in lipid-based nanocarriers, which can improve drug delivery efficiency. The binding strength of Clonixin to serum albumin was found to be significantly affected by its encapsulation within these carriers, suggesting enhanced pharmacokinetic profiles when administered .

Case Studies

Chemical Reactions Analysis

Coordination Chemistry

Clonixin(1-) acts as a polydentate ligand, forming stable complexes with transition metals.

Table 2: Metal Complexes of Clonixin(1-)

| Metal Ion | Coordination Sites | Complex Structure | Application/Effect |

|---|---|---|---|

| Cu(II) | Carboxylate O, pyridine N | Tetradentate chelate | Enhanced anti-inflammatory activity |

| Zn(II) | Carboxylate O | Monodentate | Improved solubility |

Recent studies highlight copper(II)-clonixin complexes exhibiting modified redox properties and bioactivity compared to the free ligand .

Acid-Base Equilibria

The anion participates in pH-dependent equilibria:

Clonixin 1 +H+⇌Clonixin(Ka=10−1.88)

This equilibrium governs its solubility, with clonixin(1-) being 19-fold more water-soluble than the protonated form .

Esterification and Prodrug Formation

Clonixin(1-) undergoes esterification to improve pharmacokinetics:

Table 3: Ester Derivatives

| Derivative | Reagents | Product | Bioavailability Change |

|---|---|---|---|

| Clonixeril | Chloroacetonitrile + glycerol | Glyceryl ester | 4.9× increase in IDR |

| Lysine salt | Lysine in basic medium | Zwitterionic salt | Enhanced oral absorption |

The lysine salt formulation shows 408.88 g/mol molar mass and optimal stability across pH 2–8 .

Stability and Degradation

Table 4: Stability Profile

Co-crystallization with saccharin or cyclamic acid improves thermal stability up to 180°C .

Properties

Molecular Formula |

C13H10ClN2O2- |

|---|---|

Molecular Weight |

261.68 g/mol |

IUPAC Name |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |

InChI Key |

CLOMYZFHNHFSIQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.